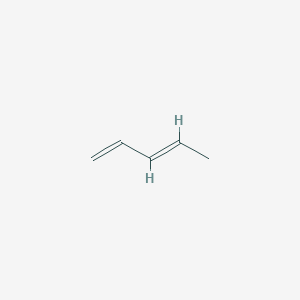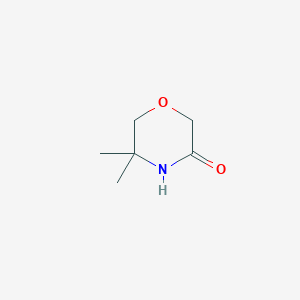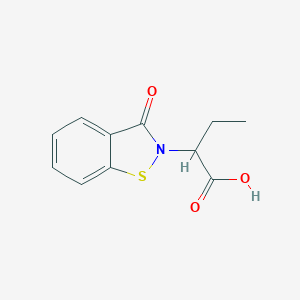
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid, also known as OTBBA, is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid is not fully understood. However, studies have suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the NF-κB signaling pathway (Zhao et al., 2018). Additionally, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to inhibit the activity of histone deacetylase, which may contribute to its anti-cancer effects (Zhao et al., 2018).
Biochemical And Physiological Effects
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to have various biochemical and physiological effects. In one study, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages (Zhao et al., 2018). Another study showed that 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid inhibited the proliferation of cancer cells and induced apoptosis (Zhao et al., 2018). In addition, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidney (Zhang et al., 2019).
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid in lab experiments is its relatively easy synthesis method. Additionally, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to possess various biological activities, making it a versatile compound for studying different biological processes. However, one limitation of using 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for research on 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid. One area of interest is its potential as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are needed to elucidate the mechanism of action of 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid and to determine its efficacy and safety in vivo. Additionally, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid's potential as a plant growth regulator and building block for novel polymers warrants further investigation.
Conclusion
In conclusion, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid is a synthetic compound that has potential applications in medicine, agriculture, and material science. Its anti-inflammatory and anti-cancer properties, as well as its ability to modulate biological processes, make it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid and to explore its potential in various fields.
Synthesis Methods
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid can be synthesized through a multi-step process starting with the reaction of 2-aminobenzenethiol and acetic anhydride to form 2-acetamido-3-mercaptobenzoic acid. This intermediate is then reacted with ethyl bromoacetate to yield ethyl 2-(2-acetamido-3-mercaptophenyl)acetate. Finally, the ester group is hydrolyzed to form 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid (Zhao et al., 2018).
Scientific Research Applications
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been shown to possess anti-inflammatory and anti-cancer properties (Zhao et al., 2018). In agriculture, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been investigated as a potential plant growth regulator (Zhang et al., 2019). In material science, 2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid has been used as a building block for the synthesis of novel polymers (Kang et al., 2018).
properties
CAS RN |
126684-64-8 |
|---|---|
Product Name |
2-(3-Oxo-1,2-benzothiazol-2-yl)butanoic acid |
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C11H11NO3S/c1-2-8(11(14)15)12-10(13)7-5-3-4-6-9(7)16-12/h3-6,8H,2H2,1H3,(H,14,15) |
InChI Key |
UIFVNRXDJBVKGJ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 |
synonyms |
1,2-Benzisothiazole-2(3H)-acetic acid, -alpha--ethyl-3-oxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




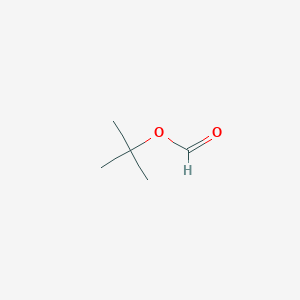
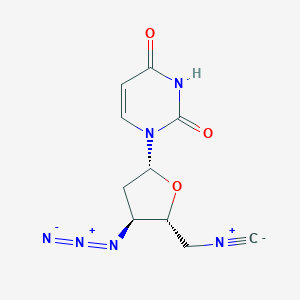
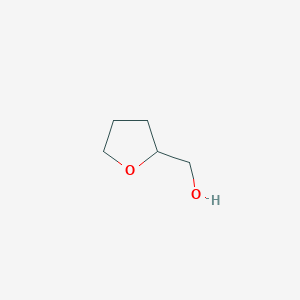
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)

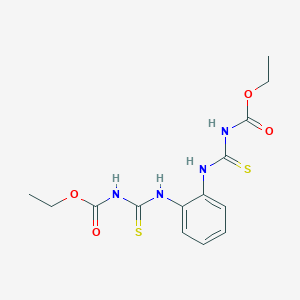
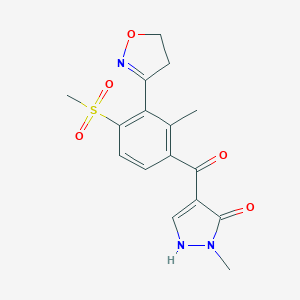
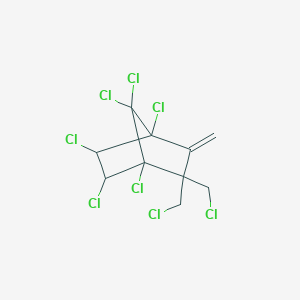

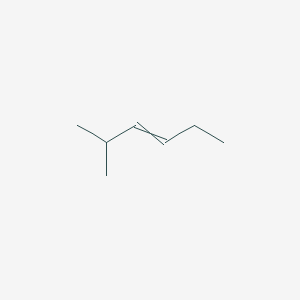
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
